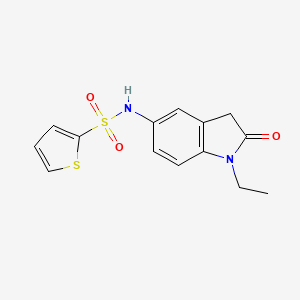

N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide”, has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . For instance, the 1H NMR spectra can provide information about the protons in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various analytical techniques . For example, the 1H NMR spectra can provide information about the chemical shifts of the protons in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques . For instance, the 1H NMR spectra can provide information about the chemical shifts of the protons in the molecule .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition and Anticancer Activity

A novel synthesis of sulfonamides, including derivatives similar to N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide, has shown potent inhibition of carbonic anhydrase (CA) isoforms, particularly CA II and CA IX, which are associated with tumor environments. These compounds exhibit significant anti-proliferative activity against cancer cell lines such as breast cancer MCF-7 and colorectal cancer Caco-2 cells. The study highlights a compound that induced apoptotic pathways in cancer cells, suggesting a potential therapeutic application in cancer treatment (Eldehna et al., 2017).

Organic Synthesis

Research into the synthesis of thiophene derivatives, akin to this compound, includes a copper(I)-catalyzed multicomponent reaction. This process efficiently creates fully substituted thiophene derivatives, enabling the direct formation of complex molecules with diverse substituents. Such synthetic methods contribute to the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Jiang et al., 2014).

Antibacterial Applications

New heterocyclic compounds containing a sulfonamido moiety have been synthesized for potential use as antibacterial agents. These compounds demonstrate significant activity against various bacterial strains, underscoring the potential of sulfonamide derivatives in addressing antibiotic resistance and developing new antibacterial therapies (Azab et al., 2013).

Computational and Molecular Studies

A computational study on thiophene sulfonamide derivatives has provided insights into their structural, molecular orbitals, and optical properties. This research aids in understanding the electronic structure and reactivity of such compounds, which is crucial for designing drugs with improved efficacy and safety profiles. The study highlights the importance of electronic delocalization in determining the compounds' biological activity and offers a foundation for future drug development efforts (Mubarik et al., 2021).

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-2-16-12-6-5-11(8-10(12)9-13(16)17)15-21(18,19)14-4-3-7-20-14/h3-8,15H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLUVLRABLJOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2969454.png)

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2969464.png)

![5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B2969465.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2969467.png)

![4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B2969470.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2969472.png)